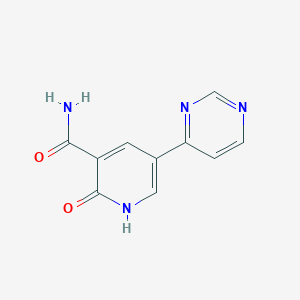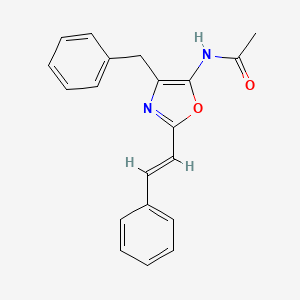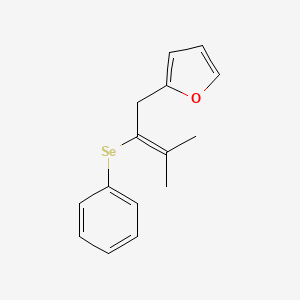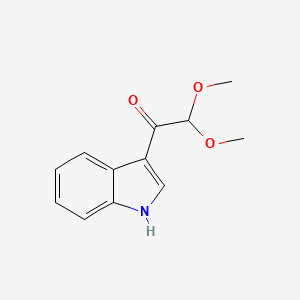
1-(1H-indol-3-yl)-2,2-dimethoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core with a 2,2-dimethoxyethanone substituent, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone typically involves the reaction of indole derivatives with appropriate aldehydes or ketones. One common method includes the use of indole and dimethoxyacetaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production. Solvent-free methods or green chemistry approaches are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone involves its interaction with various molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding. The compound’s methoxy groups can participate in hydrogen bonding, further stabilizing its interactions with biological targets. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(1H-Indol-3-yl)ethanone: Lacks the dimethoxy substituents, making it less versatile in certain reactions.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Contains a quinazolinone moiety, offering different biological activities and applications.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyrid-1-yl)butan-2-one: Features a pyrazolo-pyridine ring, providing unique chemical properties
Uniqueness: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone stands out due to its combination of the indole core and dimethoxyethanone substituent, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
79509-67-4 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C12H13NO3/c1-15-12(16-2)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |
Clé InChI |
IQXRDMZSBHZZEO-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C1=CNC2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)


![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
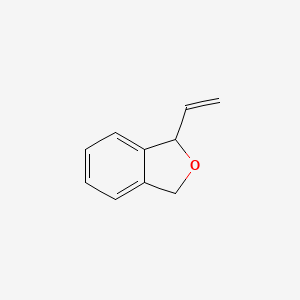
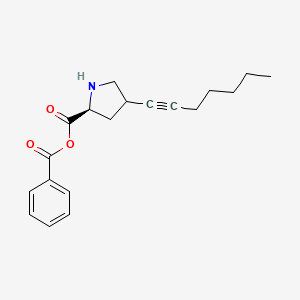

![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
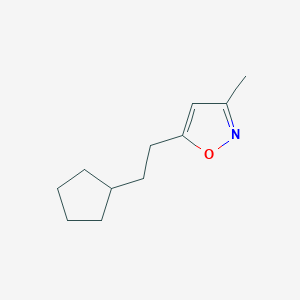
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
